4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid
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Overview
Description
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzoic acid moiety linked to an oxolane ring through a sulfamoylmethyl group. This unique arrangement of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring, followed by its attachment to the benzoic acid derivative through a sulfamoylmethyl linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural stability, while the benzoic acid moiety can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-sulfamoyl-2-[[[(2RS)-oxolan-2-yl]methyl]amino]benzoic acid: Similar structure but with a chloro substituent.
4-{[2-(oxolan-2-yl)ethyl]amino}benzoic acid: Similar structure but with an amino group instead of a sulfamoyl group.
Uniqueness
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4-[2-(oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-14(17)12-5-3-11(4-6-12)10-21(18,19)15-8-7-13-2-1-9-20-13/h3-6,13,15H,1-2,7-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLVOUPIWYLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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